5(4H)-Oxazolone, 2-(4-chlorophenyl)-
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Overview
Description
- The oxazolone ring consists of a five-membered ring containing one oxygen and one nitrogen atom.
- This compound may exhibit interesting biological activities due to its structural features.
5(4H)-Oxazolone, 2-(4-chlorophenyl)-: is a heterocyclic compound with an oxazolone ring containing a chlorine-substituted phenyl group.
Preparation Methods
- The synthesis of 5(4H)-Oxazolone, 2-(4-chlorophenyl)- involves several steps:
Esterification: Start from 4-chlorobenzoic acid and esterify it with methanol.
Hydrazination: Convert the ester intermediate to the corresponding hydrazide.
Salt Formation and Cyclization: Cyclize the hydrazide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonyl Chloride Formation: Convert the thiol intermediate to sulfonyl chloride.
Nucleophilic Attack: React the sulfonyl chloride with amines to obtain the title sulfonamides.
- Industrial production methods may involve modifications of these steps for scalability and efficiency.
Chemical Reactions Analysis
- Common reagents include oxidizing agents, reducing agents, and nucleophiles.
- Major products depend on reaction conditions and substituents.
5(4H)-Oxazolone, 2-(4-chlorophenyl)-: can undergo various reactions:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors).
Medicine: Assess its pharmacological properties (antiviral, antibacterial, etc.).
Industry: Consider applications in materials science or agrochemicals.
Mechanism of Action
- The exact mechanism of action for 5(4H)-Oxazolone, 2-(4-chlorophenyl)- would depend on its specific biological target.
- It may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other 1,3,4-thiadiazoles, such as those shown in Figure 1 of the research.
Uniqueness: Highlight any distinctive features or properties of this compound.
Remember that this information is based on available research, and further studies may reveal additional insights
Properties
IUPAC Name |
2-(4-chlorophenyl)-4H-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)9-11-5-8(12)13-9/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUVAOXAHGUJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473751 |
Source
|
Record name | 5(4H)-Oxazolone, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22887-53-2 |
Source
|
Record name | 5(4H)-Oxazolone, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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